
1-Benzofuran-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzofuran-2,3-diol, also known as isobavachin, is a natural flavonoid compound found in several plants, including Psoralea corylifolia L. and Sophora japonica L. It has gained significant attention in recent years due to its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 1-Benzofuran-2,3-diol is not fully understood. However, it is believed to exert its therapeutic effects through several pathways, including the inhibition of inflammatory cytokines, the activation of antioxidant enzymes, and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It can reduce inflammation, oxidative stress, and DNA damage. It can also induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it can enhance the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzofuran-2,3-diol in lab experiments is its natural origin, which can make it a safer alternative to synthetic compounds. Additionally, it has been shown to have low toxicity and can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-Benzofuran-2,3-diol. One direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.
Conclusion
In conclusion, this compound is a natural flavonoid compound with potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties. It can be synthesized using several methods and has been the subject of several scientific studies. Although its mechanism of action is not fully understood, it has several biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations. Future research should focus on its potential use in the treatment of inflammatory diseases and cancer, as well as further understanding its mechanism of action and potential side effects.
Synthesemethoden
1-Benzofuran-2,3-diol can be synthesized using several methods, including extraction from natural sources and chemical synthesis. Extraction from natural sources involves the isolation of the compound from plants that naturally contain it. Chemical synthesis involves the use of chemical reactions to create the compound. One of the most common methods for the chemical synthesis of this compound is the reaction of 2-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-Benzofuran-2,3-diol has been the subject of several scientific studies due to its potential therapeutic benefits. Studies have shown that it has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. Additionally, this compound has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
163463-62-5 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
1-benzofuran-2,3-diol |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H |
InChI-Schlüssel |
DNDWXJDUTDZBNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)O |
Synonyme |
2,3-Benzofurandiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



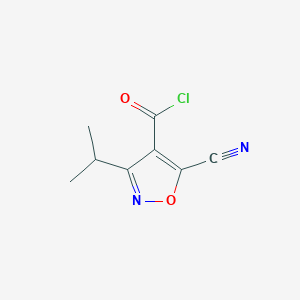
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)


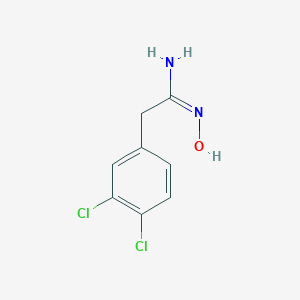

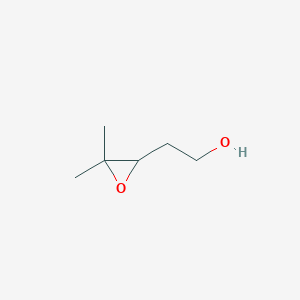
![1,5-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B66982.png)
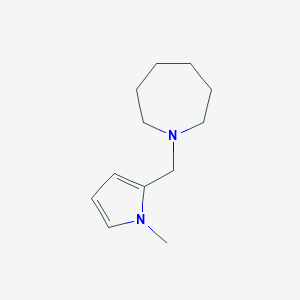
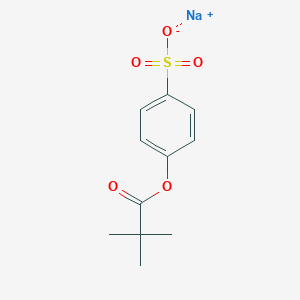
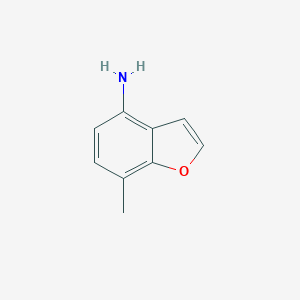
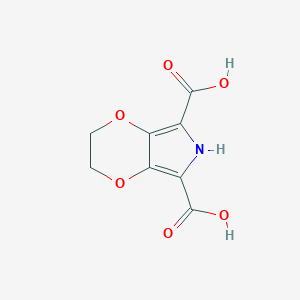
![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)